5,6-Dimethylquinoline;hydrochloride
Description
5,6-Dimethylquinoline hydrochloride is a quinoline derivative with methyl substituents at the 5th and 6th positions of the aromatic ring, forming a hydrochloride salt. Quinolines are widely studied for their applications in pharmaceuticals, agrochemicals, and dyes, with substituent positions and functional groups critically influencing their reactivity and biological activity .
Properties
IUPAC Name |
5,6-dimethylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-5-6-11-10(9(8)2)4-3-7-12-11;/h3-7H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGWFGAWHAYUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers: Positional Methyl Substitution
The position of methyl groups on the quinoline backbone significantly alters physicochemical properties and applications. Key isomers include:
Key Observations :
- Synthesis: 2,4-Dimethylquinoline employs classical methods like the Combes synthesis, while 5,6-dimethyl derivatives may require regioselective strategies to position methyl groups .
- Stability: Hydrochloride salts like 6,8-dimethylquinoline hydrochloride demand low-temperature storage, suggesting similar handling for 5,6-dimethylquinoline hydrochloride .
- Analytical Behavior: 2,6-Dimethylquinoline exhibits higher recovery in thermal desorption methods, highlighting the impact of substituent positions on extraction efficiency .
Functional Group Variations
Functional groups on the quinoline backbone modulate reactivity and applications:
Key Observations :
- Reactivity: Amino and hydrazino derivatives (e.g., 6-aminoquinoline hydrochloride) offer versatile synthetic pathways compared to methyl-substituted quinolines .
- Applications: Hydroxyquinolines dominate in chelation, while methylated variants like 5,6-dimethylquinoline hydrochloride may excel in hydrophobic interactions or receptor binding .
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